花生酰甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a member of the fatty acid amide family and has been a focus of research due to its wide range of signaling targets in the brain, immune system, and various other bodily systems . This compound is known for its role in the endocannabinoid system and its potential therapeutic applications.

科学研究应用

Arachidoyl glycine has numerous scientific research applications:

作用机制

- GPR18 : NAGly acts as an efficacious agonist at the G-protein coupled receptor 18 (GPR18) . GPR18 was previously referred to as the “abnormal cannabidiol” (Abn-CBD) receptor.

- Cellular Migration : NAGly potently drives directed cellular migration through GPR18 . When NAGly binds to GPR18, it triggers intracellular signaling cascades that lead to cell movement.

- Activation of MAP Kinases : NAGly promotes proliferation and activates MAP kinases in microglial cells . These kinases play a role in cell growth, differentiation, and migration.

- Biosynthesis : NAGly is synthesized from arachidonic acid and glycine . Enzymatic conjugation of these molecules leads to NAGly formation.

- Degradation : The exact degradation pathways are not fully understood, but enzymes like PM20D1 and fatty acid amide hydrolase (FAAH) are implicated .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化分析

Biochemical Properties

Arachidoyl glycine interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to bind to G-protein coupled receptor 18 (GPR18), the putative abnormal cannabidiol receptor . Arachidoyl glycine is an endogenous inhibitor of fatty acid amide hydrolase (FAAH) and thereby increases the ethanolamide endocannabinoids AEA, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) levels .

Cellular Effects

Arachidoyl glycine has a significant impact on various types of cells and cellular processes. It has been shown to drive cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells . It also promotes proliferation and activation of MAP kinases in these cells at low nanomolar concentrations .

Molecular Mechanism

Arachidoyl glycine exerts its effects at the molecular level through several mechanisms. It binds to GPR18, acting as an efficacious agonist . It also inhibits FAAH, leading to increased levels of ethanolamide endocannabinoids .

Metabolic Pathways

The biosynthesis and degradation of Arachidoyl glycine are not completely understood. Two proposed pathways include: 1) enzymatic conjugation of arachidonic acid and glycine and 2) the oxidative metabolism of the endogenous cannabinoid anandamide .

准备方法

Arachidoyl glycine can be synthesized through two primary pathways:

Enzymatic Conjugation: This involves the conjugation of arachidonic acid and glycine.

Oxidative Metabolism: This pathway involves the oxidative metabolism of the endogenous cannabinoid anandamide.

化学反应分析

Arachidoyl glycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its structure and function.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Arachidoyl glycine is unique compared to other similar compounds due to its specific signaling targets and pathways. Similar compounds include:

2-Arachidonoyl glycerol (2-AG): Another endocannabinoid with similar signaling properties.

Anandamide (AEA): A well-known endocannabinoid involved in various physiological processes.

N-Arachidonoyl-serine: Another arachidonic acid derivative with distinct biological activities.

These compounds share some similarities in their roles within the endocannabinoid system but differ in their specific targets and effects.

属性

IUPAC Name |

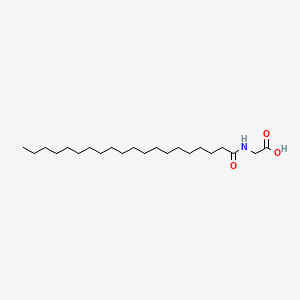

2-(icosanoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNNIYAZGQGMQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348066 |

Source

|

| Record name | N-Icosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617703-96-5 |

Source

|

| Record name | N-Icosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Does arachidonoyl glycine affect the Cav3.3 T-type calcium channel current, and how does this differ from its N-arachidonoyl counterpart?

A1: The research indicates that arachidonoyl glycine, possessing a saturated alkyl chain, did not inhibit the Cav3.3 current. [] This is in contrast to N-arachidonoyl glycine (NAGly), which contains an unsaturated alkyl chain and was shown to inhibit the Cav3.3 current. The study suggests that the presence of a saturated alkyl chain in arachidonoyl glycine may hinder its interaction with the Cav3.3 channel, leading to a lack of inhibitory effects. This highlights the importance of structural features, particularly the saturation state of the alkyl chain, in determining the activity of lipids on T-type calcium channels.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B593951.png)

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)